molecular formula C9H10N2O3S B124227 N-Methyl Zonisamide CAS No. 68292-02-4

N-Methyl Zonisamide

Cat. No. B124227
CAS RN: 68292-02-4
M. Wt: 226.25 g/mol
InChI Key: IFLCNEUQVNHBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl Zonisamide is a compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol . It is categorized under Impurity Standards . The chemical name for N-Methyl Zonisamide is 1-(benzo[d]isoxazol-3-yl)-N-methyl methanesulfonamide .


Molecular Structure Analysis

The molecular structure of N-Methyl Zonisamide is represented by the formula C9H10N2O3S . The compound is a 1,2 benzisoxazole derivative . More detailed structural analysis may require advanced techniques such as NMR or Mass Spectrometry .


Chemical Reactions Analysis

While specific chemical reactions involving N-Methyl Zonisamide are not available, zonisamide, a related compound, has been studied extensively. It has been found to have significant anticonvulsant properties, which are believed to be due to its ability to block repetitive firing of voltage-sensitive sodium channels and reduce voltage-sensitive T-type calcium currents .

Scientific Research Applications

Neuroprotective Effects

  • Parkinson's Disease Treatment

    N-Methyl Zonisamide (Zonisamide) has been shown to improve clinical outcomes in Parkinson's disease (PD) patients when used as an adjunct therapy. It inhibits monoamine oxidase B (MAO-B) activity and protects dopaminergic neurons in mouse models of PD (Sonsalla et al., 2010). Additionally, zonisamide provides neuroprotection against endoplasmic reticulum (ER) stress-induced neuronal cell damage, both in vitro and in vivo, suggesting a mechanism involving caspase-3 (Tsujii et al., 2015).

  • Antiepileptic and Neuroprotective Properties

    Zonisamide blocks T-type calcium channels in cultured neurons, suggesting its efficacy against seizures and potential neuroprotective properties (Suzuki et al., 1992). Its ability to inhibit nitric oxide synthase activity and scavenge free radicals further contributes to its neuroprotective role (Noda et al., 1999), (Mori et al., 1998).

Mechanisms of Action

  • Ion Channel Interference

    Zonisamide affects neuronal signaling by interfering with ion channels. It inhibits the amplitude and propagation of field excitatory postsynaptic potentials (fEPSP) in rat frontal cortex, suggesting a postsynaptic mechanism of action, potentially through AMPA receptors (Huang et al., 2005).

  • Effects on Dopamine Turnover

    Zonisamide increases dopamine turnover in the striatum of mice and common marmosets treated with MPTP, indicating a role in managing dopamine-related neurological disorders (Yabe et al., 2009).

Clinical Relevance

  • Antiepileptic Efficacy

    Zonisamide has proven efficacy in the treatment of partial seizures and shows potential in managing other generalised seizure types (Peters & Sorkin, 1993).

  • Pharmacokinetics and Interactions

    It has favorable pharmacokinetic properties for clinical use, with rapid and complete absorption and a long half-life. However, it may interact with other antiepileptic drugs, necessitating dosage adjustments (Leppik, 2004), (Mimaki, 1998).

Future Directions

Future directions for the study of compounds like N-Methyl Zonisamide could involve the combined implementation of therapeutic drug monitoring with genetic panels for proper diagnosis, pharmacogenetic tests where relevant, and the use of biochemical markers. These approaches could contribute to personalized treatment and are clinically relevant for an optimal treatment outcome with antiseizure medications in various patient groups .

properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLCNEUQVNHBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500736
Record name 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl Zonisamide

CAS RN

68292-02-4
Record name N-Methyl zonisamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068292024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL ZONISAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24E57LD622
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl Zonisamide
Reactant of Route 2
Reactant of Route 2
N-Methyl Zonisamide
Reactant of Route 3
Reactant of Route 3
N-Methyl Zonisamide
Reactant of Route 4
N-Methyl Zonisamide
Reactant of Route 5
N-Methyl Zonisamide
Reactant of Route 6
N-Methyl Zonisamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.